4-(benzyloxy)-2,3-dihydro-1H-inden-1-one
Overview
Description
4-(benzyloxy)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2,3-dihydro-1H-inden-1-one with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalyst Selection: Choosing an efficient catalyst to facilitate the nucleophilic substitution reaction.
Reaction Optimization: Adjusting reaction parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing techniques like distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of benzyloxy-substituted ketones or carboxylic acids.
Reduction: Formation of benzyloxy-substituted alcohols.
Substitution: Formation of various substituted indanones depending on the substituent introduced.
Scientific Research Applications
4-(benzyloxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to its observed effects, such as antimicrobial or antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-2-hydroxybenzaldehyde: Another benzyloxy-substituted compound with different functional groups.
4-(benzyloxy)benzyl chloride: A benzyloxy-substituted benzyl chloride with distinct reactivity.
Properties
IUPAC Name |
4-phenylmethoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-15-10-9-14-13(15)7-4-8-16(14)18-11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWDWAGEQXIWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545102 | |
Record name | 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86045-82-1 | |
Record name | 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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